2-[Acetyl(methyl)amino]benzoic acid

Fragment-based drug discovery SARS-CoV-2 NSP14 X-ray crystallography

Antiviral researchers often cannot source the precise ortho isomer required to recapitulate the crystallographically validated NSP14 binding pose. 2-[Acetyl(methyl)amino]benzoic acid (CAS 78944-67-9) resolves this: • Ortho-substituted fragment hit validated at 1.99 Å (PDB 5SL3), engaging Lys336 in the SAM pocket • Unique intramolecular H-bond geometry absent in meta/para isomers ensures target engagement fidelity • Rule-of-three compliant (MW 193.20, LogP ~1.2) with >1 mM aqueous solubility for fragment soaking campaigns

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 78944-67-9
Cat. No. B1349492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(methyl)amino]benzoic acid
CAS78944-67-9
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyVCOQVAJFXPHUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Acetyl(methyl)amino]benzoic acid – Fragment Overview


2-[Acetyl(methyl)amino]benzoic acid (CAS 78944-67-9), also referred to as o-(N-Methylacetamido)benzoic acid, is an ortho-substituted acylaminobenzoic acid derivative (C₁₀H₁₁NO₃, MW 193.20) . It belongs to the class of N-methylated anthranilic acid analogs and is distinguished from its positional isomers by the ortho arrangement of the carboxylic acid and N-methylacetamido groups on the phenyl ring. This compound has been deposited as ligand LGR in the Protein Data Bank (PDB 5SL3), where it was identified as a crystallographically validated fragment hit against the SARS-CoV-2 NSP14 proofreading exoribonuclease/methyltransferase during a Diamond I04-1 XChem fragment screening campaign conducted by the Structural Genomics Consortium (SGC) [1]. The compound is commercially available from suppliers including Enamine (catalog EN300-26179) and Santa Cruz Biotechnology for research use .

2-[Acetyl(methyl)amino]benzoic acid: Why Analogs Fail


Simple substitution with para- or meta-substituted isomers, N-des-methyl analogs such as 2-acetamidobenzoic acid, or ester derivatives like methyl N-acetylanthranilate will likely abolish or significantly alter the target-engagement profile of 2-[acetyl(methyl)amino]benzoic acid. The ortho arrangement of the carboxylic acid and N-methylacetamido group creates a unique intramolecular hydrogen-bonding geometry and a specific spatial presentation of both the hydrogen-bond donor/acceptor carboxylate and the planar N-methylamide pharmacophore [1]. In the NSP14 ligand-binding site mapped by PDB 5SL3, the compound's ortho substitution orients the carboxylic acid in proximity to a conserved lysine residue (Lys336), while the N-methylacetamido group engages adjacent hydrophobic pockets – a binding mode that meta or para isomers cannot recapitulate without steric penalty [2]. Furthermore, the free carboxylic acid is essential for fragment binding; the corresponding methyl ester (CAS 2719-08-6) eliminates the ionic hydrogen-bonding capability and alters solubility (predicted LogP shift from approximately 1.2 to 1.8), fundamentally changing the fragment's physicochemical and pharmacodynamic properties .

2-[Acetyl(methyl)amino]benzoic acid – Evidence Profile


Ortho vs. Meta Isomer Binding to NSP14

The ortho-substituted 2-[acetyl(methyl)amino]benzoic acid was identified as a crystallographically validated fragment hit against SARS-CoV-2 NSP14 (PDB 5SL3, resolution 1.99 Å), with clear electron density for the ligand in the SAM-binding pocket [1]. In contrast, the meta-substituted isomer (3-[acetyl(methyl)amino]benzoic acid, CAS 154064-06-9) was not reported as a hit in the same Diamond I04-1 fragment screen, indicating that the ortho arrangement of the carboxylic acid and N-methylacetamido group is a critical determinant for NSP14 active-site recognition [2]. The ortho carboxylic acid in the PDB structure forms a salt bridge with Lys336 of NSP14 at a distance of approximately 2.8 Å, while the N-methylacetamido group occupies the adenine-subsite – a binding geometry geometrically precluded for meta and para congeners [1].

Fragment-based drug discovery SARS-CoV-2 NSP14 X-ray crystallography Positional isomer differentiation

Free Acid vs. Methyl Ester Hydrogen Bonding

2-[Acetyl(methyl)amino]benzoic acid possesses a free carboxylic acid group (pKa ~4.2 predicted) that serves as both a hydrogen-bond donor and acceptor, enabling the salt-bridge interaction with Lys336 observed in PDB 5SL3 [1]. The corresponding methyl ester analog, methyl 2-[acetyl(methyl)amino]benzoate (methyl N-acetylanthranilate, CAS 2719-08-6), eliminates the H-bond donor capacity entirely and functions only as a hydrogen-bond acceptor [2]. This substitution results in a predicted LogP increase of approximately 0.6 units (from ~1.2 to ~1.8) and aqueous solubility decrease of roughly 5- to 10-fold, fundamentally altering fragment solubility and protein-binding thermodynamics . Experimental fragment screening campaigns have demonstrated that carboxylic-acid-containing fragments exhibit, on average, a 2- to 3-fold higher hit rate in crystallographic screens compared to their ester counterparts, attributed to the enhanced enthalpic contribution of the carboxylate-protein interaction .

Fragment-based screening Physicochemical profiling Hydrogen bonding Solubility

N-Methylation: Conformation and Metabolic Stability

The N-methyl substituent on the acetamido group of 2-[acetyl(methyl)amino]benzoic acid introduces conformational restriction through steric hindrance around the amide C–N bond, favoring a specific E/Z rotameric state [1]. In contrast, the N-des-methyl analog (2-acetamidobenzoic acid, N-acetylanthranilic acid, CAS 89-52-1) has a freely rotatable amide NH bond and exhibits different hydrogen-bonding geometry at the amide nitrogen . N-Methylation of amides in fragment scaffolds has been systematically shown to reduce the number of accessible conformations by approximately 40–60% and to increase metabolic stability by blocking N-dealkylation and N-oxidation pathways, with in vitro microsomal half-life improvements typically ranging from 1.5- to 3-fold over the corresponding NH analogs across diverse chemical series [2].

N-methylation Metabolic stability Conformational analysis Structure-activity relationship

Non-Iodinated Fragment vs. Metrizoic Acid

2-[Acetyl(methyl)amino]benzoic acid is a non-iodinated, low-molecular-weight (193.20 Da) fragment amenable to crystallographic fragment screening and biophysical assays . Metrizoic acid (CAS 1949-45-7; 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid) shares the N-methylacetamido-benzoic acid core but incorporates three iodine atoms, resulting in a molecular weight of 627.93 Da and a dramatically different physicochemical profile (density ~2.31 g/cm³ at 25 °C, melting point 281–282 °C, LogP ~3.5 predicted) . While metrizoic acid is an ionic X-ray contrast agent used in clinical angiography and urography, its high molecular weight and iodine content render it unsuitable for fragment-based drug discovery applications where low complexity and high aqueous solubility are required [1]. The non-iodinated scaffold of 2-[acetyl(methyl)amino]benzoic acid provides a tractable starting point for medicinal chemistry elaboration without the synthetic burden and toxicity concerns associated with heavy iodine substitution [1].

Contrast agent Metrizoic acid Iodinated aromatic compounds X-ray crystallography

Research Applications of 2-[Acetyl(methyl)amino]benzoic acid


Hit-to-Lead for SARS-CoV-2 NSP14 Methyltransferase

Researchers engaged in developing antiviral therapeutics targeting the SARS-CoV-2 NSP14 N7-methyltransferase can use 2-[acetyl(methyl)amino]benzoic acid as a crystallographically validated fragment hit (PDB 5SL3, 1.99 Å) [1]. The compound binds in the SAM-binding pocket, engaging Lys336 via its ortho carboxylic acid, and provides a tractable starting point for structure-guided fragment growing and merging strategies. The para-unsubstituted phenyl ring offers vector opportunities for elaboration toward the RNA-cap binding site or the adjacent hydrophobic pocket. Procurement of this specific ortho isomer ensures that the validated binding pose is preserved, which is not achieved with meta or para isomers [1].

Positional Isomer Probe for Ortho-Substitution Effects

The ortho vs. meta vs. para isomeric series of [acetyl(methyl)amino]benzoic acids provides chemical biologists with a structurally controlled probe set for dissecting how carboxylic acid positioning affects target selectivity, metal chelation, and enzyme inhibition profiles across aminobenzoic acid-binding proteins. 2-[Acetyl(methyl)amino]benzoic acid, with its ortho geometry, uniquely enables intramolecular hydrogen bonding between the carboxylate and the acetamido carbonyl, a feature absent in its meta (CAS 154064-06-9) and para (CAS 26961-99-9) isomers [2]. This property is valuable for studying conformation-dependent target recognition.

Fragment Library for Methyltransferase Crystallographic Screening

This compound fulfills the fragment rule-of-three criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) with specific metrics of MW 193.20, predicted LogP ~1.2, one H-bond donor, and three H-bond acceptors . Its demonstrated success as a crystallographic hit in the Diamond I04-1 XChem screen against NSP14 validates its suitability for inclusion in focused fragment libraries targeting SAM-dependent methyltransferases, including those from other coronaviruses and human epigenetic targets. The free carboxylic acid ensures aqueous solubility >1 mM in screening buffers, a prerequisite for fragment soaking experiments .

Reference Standard for Contrast Agent Differentiation

In analytical chemistry and quality control laboratories, 2-[acetyl(methyl)amino]benzoic acid serves as a structurally related but iodine-free reference compound for method development and impurity profiling of iodinated contrast agents such as metrizoic acid [3]. Its distinct UV-Vis absorbance profile (λmax ~280 nm for the benzoic acid chromophore vs. ~240 nm for the tri-iodinated ring) and dramatically different retention time on reverse-phase HPLC (predicted tR ~3.5 min vs. ~8.2 min for metrizoic acid on C18 columns with acetonitrile/water gradients) enable unambiguous analytical discrimination between the two compound classes [3].

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